molecular formula C26H54O5 B1595584 C18E4 CAS No. 59970-10-4

C18E4

Cat. No.: B1595584
CAS No.: 59970-10-4
M. Wt: 446.7 g/mol
InChI Key: HEZHDXIJQPSERX-UHFFFAOYSA-N
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Description

. It is a type of polyethylene glycol ether, specifically an octadecyl tetraethylene glycol ether. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Chemical Reactions Analysis

C18E4 undergoes various chemical reactions, including:

Scientific Research Applications

C18E4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of C18E4 primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix more easily. This property is due to the presence of both hydrophilic (polyethylene glycol) and hydrophobic (octadecyl) groups in its structure. These groups interact with different molecules, facilitating their solubilization and stabilization .

Comparison with Similar Compounds

C18E4 is similar to other polyethylene glycol ethers, such as:

    C18E3 (Octadecyl triethylene glycol ether): Similar in structure but with one less ethylene glycol unit.

    C18E5 (Octadecyl pentaethylene glycol ether): Similar in structure but with one more ethylene glycol unit.

Properties

IUPAC Name

2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23-30-25-26-31-24-22-29-20-18-27/h27H,2-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZHDXIJQPSERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866778
Record name 3,6,9,12-Tetraoxatriacontan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59970-10-4
Record name 3,6,9,12-Tetraoxatriacontan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059970104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC190606
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190606
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6,9,12-Tetraoxatriacontan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12-Tetraoxatriacontan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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